N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide

Description

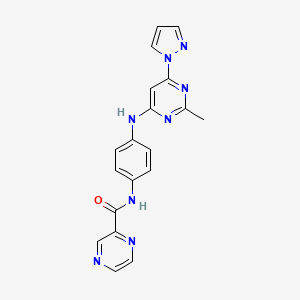

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrazol-1-yl group at position 4. The pyrimidine ring is linked via an amino bridge to a phenyl group, which is further connected to a pyrazine-2-carboxamide moiety.

Properties

IUPAC Name |

N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O/c1-13-23-17(11-18(24-13)27-10-2-7-22-27)25-14-3-5-15(6-4-14)26-19(28)16-12-20-8-9-21-16/h2-12H,1H3,(H,26,28)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFGHYDOJJWNAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by cyclocondensation of hydrazine with a suitable carbonyl compound.

Synthesis of the pyrimidine ring: This involves the reaction of appropriate precursors under conditions that facilitate the formation of the pyrimidine core.

Chemical Reactions Analysis

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide may exhibit anticancer activity. Preliminary studies suggest that the compound can inhibit specific proteins or enzymes involved in cancer pathways, making it a candidate for further pharmacological investigation .

Case Study:

A study focused on poly(ADP-ribose) polymerase (PARP) inhibitors highlighted the potential of similar compounds to selectively inhibit cancer cell growth, particularly in BRCA-mutant cells. This suggests that this compound could be developed as a targeted therapy for certain cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it may interact with microbial targets, inhibiting their growth and proliferation.

Research Findings:

In vitro studies have shown that compounds with similar structures can effectively inhibit bacterial growth, indicating that this compound might possess similar efficacy against various pathogens .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. For large-scale production, automated reactors and continuous flow systems are utilized to optimize yield and purity while minimizing by-products.

Mechanism of Action

The mechanism of action of N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Pyrazine Cores

The compound shares structural motifs with kinase inhibitors and heterocyclic derivatives. Key comparisons include:

Key Observations :

- Pyrimidine vs. Pyridazine/Pyrrolopyrimidine : The pyrimidine core in the target compound allows for modular substitution, whereas pyrrolopyrimidine (e.g., baricitinib) or pyridazine () cores alter electron distribution and steric bulk, impacting target selectivity .

- Substituent Effects : The 1H-pyrazol-1-yl group on pyrimidine (target compound) may enhance π-π stacking in binding pockets compared to pyridinyl groups in ’s compound 6B .

- Carboxamide vs. Sulfonamide : Carboxamides (target compound, ) prioritize hydrogen-bond acceptor properties, while sulfonamides (baricitinib) improve solubility and acidity .

Functional Group Variations

- Amide Linkages: The pyrazine-2-carboxamide in the target compound contrasts with sulfonamides () or hydrazine-carbothioamides ().

- Amino Bridge Flexibility: The phenylamino linker in the target compound provides rigidity, whereas flexible alkylamino chains (e.g., fedratinib in ) may improve membrane permeability but reduce binding specificity .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Solubility : The target compound’s molecular weight (~436 g/mol) is comparable to ’s compound (374.4 g/mol) but lower than baricitinib (504.5 g/mol). Its pyrazine-carboxamide group may enhance aqueous solubility versus purely aromatic systems .

- Metabolic Stability : The pyrazolyl group (target compound) is less prone to oxidative metabolism than morpholine or piperazine substituents in momelotinib or nintedanib () .

Biological Activity

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a pyrazine ring, a carboxamide functional group, and a substituted pyrimidine moiety. Its molecular formula is C18H19N7O, with a molecular weight of 353.4 g/mol. The presence of multiple heteroatoms and functional groups suggests diverse interaction possibilities with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N7O |

| Molecular Weight | 353.4 g/mol |

| Structure | Compound Structure |

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may act through various mechanisms:

- Kinase Inhibition : The compound is hypothesized to inhibit specific kinases involved in cell signaling pathways critical for cancer progression. For instance, analogs have shown efficacy against RET kinases associated with thyroid cancer and non-small cell lung cancer .

- Antitumor Activity : Derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antitumoral properties in preclinical models, suggesting that this compound may also exhibit similar effects .

- Anti-inflammatory Effects : Some studies have indicated that related compounds can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

Study 1: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored the development of pyrazolo[3,4-d]pyrimidine derivatives as Aurora kinase inhibitors. These kinases are vital for cell division, and their inhibition could represent a promising therapeutic strategy for cancer treatment .

Study 2: Antitubercular Activity

Research on substituted benzamide derivatives showed significant activity against Mycobacterium tuberculosis, with several compounds exhibiting IC50 values in the low micromolar range. Although this specific compound was not tested, its structural analogs suggest potential for anti-tubercular applications .

Study 3: Cytotoxicity Assessment

In vitro studies evaluating the cytotoxic effects of related compounds on various cancer cell lines revealed significant antiproliferative activity without notable toxicity to normal cells. For example, one derivative inhibited proliferation in HeLa cells by over 50% while sparing normal fibroblasts .

Q & A

Q. What are the key considerations in designing a synthetic route for N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide?

- Methodological Answer : The synthesis involves sequential coupling reactions. First, the pyrimidine core is functionalized with a pyrazole moiety via nucleophilic aromatic substitution (e.g., using 1H-pyrazole under basic conditions). Next, the aminophenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling. Finally, pyrazine-2-carboxamide is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt). Key considerations include:

- Protecting Groups : Protecting reactive amines during intermediate steps to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) for solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate intermediates, confirmed by HPLC (>95% purity) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods ensures structural accuracy:

Q. How can researchers assess the compound’s solubility and stability for biological assays?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy. Adjust pH or use co-solvents (e.g., cyclodextrins) if solubility <10 µM .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the carboxamide bond is a common degradation pathway .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Methodological Answer : Use design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent ratio. For example:

Q. What strategies resolve discrepancies in biological activity data across assay platforms?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n=6) to minimize variability .

- Meta-Analysis : Compare IC₅₀ values from cell-free vs. cell-based assays. For example, if cell-free assays show higher potency, evaluate membrane permeability via PAMPA .

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can computational modeling predict interactions between this compound and its biological target?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to a kinase domain (e.g., EGFR). Focus on hydrogen bonds between the pyrazine carboxamide and kinase hinge region .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM/PBSA) .

- SAR Analysis : Modify substituents (e.g., methyl to trifluoromethyl) and predict activity changes via QSAR models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Selection : Use chiral ligands (e.g., BINAP) in asymmetric amination steps to control stereochemistry .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect racemization .

- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity. Single-crystal X-ray data guides solvent selection .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results in different cancer cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., ABC transporters causing resistance) .

- Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. mouse) to explain species-specific activity .

- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets affecting variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.